Temivinphos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

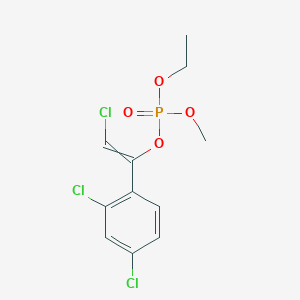

Temivinphos: is an organophosphorus compound known for its insecticidal properties. It is primarily used in agriculture to control pests on crops such as rice, corn, sweet potatoes, citrus, and tea trees. This compound is also effective against subterranean pests and can be used to eliminate parasites on livestock.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Temivinphos is synthesized through a series of chemical reactions involving the chlorination of specific organic compounds. The primary synthetic route involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethenyl with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards. The production facilities are equipped with advanced technology to handle the hazardous nature of the chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions: Temivinphos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxides, which may alter its insecticidal properties.

Reduction: Reduction reactions can convert this compound into less active or inactive forms.

Substitution: Substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which may have different levels of insecticidal activity.

Wissenschaftliche Forschungsanwendungen

Temivinphos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of organophosphorus insecticides.

Biology: Investigated for its effects on insect physiology and biochemistry.

Medicine: Studied for its potential use in controlling vector-borne diseases.

Industry: Utilized in the development of new insecticidal formulations and pest control strategies.

Wirkmechanismus

Temivinphos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous stimulation of the nerves, muscle spasms, paralysis, and eventually death of the insect.

Vergleich Mit ähnlichen Verbindungen

- Chlorfenvinphos

- Dichlorvos

- Malathion

Comparison: Temivinphos is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Compared to Chlorfenvinphos and Dichlorvos, this compound has a broader spectrum of activity and is less toxic to non-target organisms. Malathion, while also an organophosphorus insecticide, has a different mode of action and is used in different applications.

This compound stands out for its effectiveness against a wide range of pests and its relatively lower environmental impact compared to other similar compounds.

Eigenschaften

CAS-Nummer |

35996-61-3 |

|---|---|

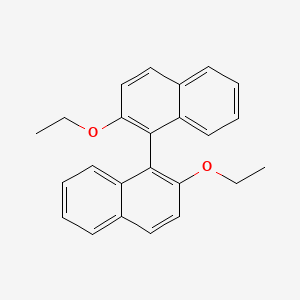

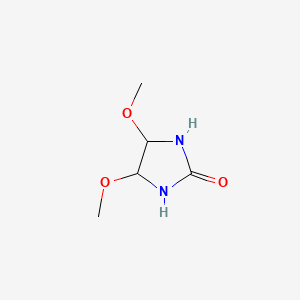

Molekularformel |

C11H12Cl3O4P |

Molekulargewicht |

345.5 g/mol |

IUPAC-Name |

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] ethyl methyl phosphate |

InChI |

InChI=1S/C11H12Cl3O4P/c1-3-17-19(15,16-2)18-11(7-12)9-5-4-8(13)6-10(9)14/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

JEEJELVGBADFIT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)

![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)